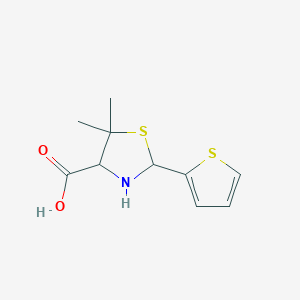
5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the reaction of 2-thienylamine with chloroacetic acid in the presence of a base, followed by cyclization with dimethylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced thiazolidine derivatives.
Substitution: Generation of various substituted thiazolidine derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazolidine ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activities of thiazolidine derivatives include antioxidant, anti-inflammatory, and antimicrobial properties. These compounds are studied for their potential use in treating various diseases.
Medicine: Thiazolidine derivatives have shown promise in the development of new drugs. They are investigated for their potential as antitumor, antiviral, and anticonvulsant agents.
Industry: In the industrial sector, thiazolidine derivatives are used in the production of polymers, dyes, and other chemical products.
作用機序
The mechanism by which 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can bind to specific sites on these targets, leading to modulation of biological pathways.
類似化合物との比較
Thiazolidine: A simpler thiazolidine derivative without the dimethyl or thienyl groups.
Thiazolidinedione: A related compound with a carbonyl group at the 2-position of the thiazolidine ring.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms, but lacking the thienyl group.
Uniqueness: 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds.
生物活性
5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid (DMTA) is a thiazolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its antioxidant, anticancer, and other therapeutic potentials, supported by various studies and data.
- Molecular Formula : C10H13NO2S2
- Molecular Weight : 243.35 g/mol
- CAS Number : 56888-63-2
- Melting Point : 128 °C
1. Antioxidant Activity
Antioxidant properties of DMTA have been assessed through various assays, including the TBARS assay for lipid peroxidation. The compound has shown significant inhibition of lipid peroxidation, indicating its potential as a free radical scavenger.
Table 1: Antioxidant Activity of DMTA and Derivatives
2. Anticancer Activity
Studies have demonstrated DMTA's efficacy against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. The compound exhibits significant antiproliferative activity with IC50 values comparable to established chemotherapeutics.
Table 2: Anticancer Activity of DMTA
Notably, DMTA demonstrated a potent inhibitory effect on vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for tumor angiogenesis.
The mechanism by which DMTA exerts its biological effects may involve modulation of various signaling pathways associated with cancer progression and oxidative stress response. Molecular docking studies suggest strong binding affinity to target receptors, enhancing its therapeutic potential.
Case Studies
Recent research has highlighted the role of thiazolidine derivatives in treating metabolic disorders and their anticancer properties:
- Thiazolidinone Derivatives : A study on thiazolidinone derivatives indicated that modifications at specific positions significantly enhance their biological activity against cancer cell lines and improve antioxidant capacity .
- In Vivo Studies : In vivo experiments using animal models have shown that thiazolidine derivatives can reduce tumor size and improve survival rates when administered alongside conventional chemotherapy .
特性
IUPAC Name |
5,5-dimethyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-10(2)7(9(12)13)11-8(15-10)6-4-3-5-14-6/h3-5,7-8,11H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPAHLACCHNFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=CS2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













